Structural Identity vs. Closest Analogue
Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth (CAS 58034-29-0) is assigned the IUPAC-compliant name 'hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth'. Its closest structural relative, CAS 4154-53-4, is officially named 'hydroxy-mu-oxotris(2-oxobornane-3-carboxylato)dibismuth' . The difference in bridging-ligand nomenclature ('hydroxyoxy' vs. 'hydroxy-mu-oxo') indicates distinct bismuth-oxygen connectivity patterns that can influence hydrolytic stability and ligand-exchange reactivity, parameters directly relevant to pharmaceutical formulation behaviour . Both registrations share the molecular formula C33H46Bi2O11, underscoring that formula identity alone is insufficient for procurement specification.
| Evidence Dimension | IUPAC nomenclature and implied structural connectivity |
|---|---|
| Target Compound Data | Hydroxyoxy(2-oxobornane-3-carboxylato)dibismuth (CAS 58034-29-0); IUPAC: hydroxyoxy[2-oxobornane-3-carboxylato]dibismuth |
| Comparator Or Baseline | Hydroxy-mu-oxotris(2-oxobornane-3-carboxylato)dibismuth (CAS 4154-53-4); IUPAC: hydroxy-mu-oxotris(2-oxobornane-3-carboxylato)dibismuth |
| Quantified Difference | Structural differentiation confirmed by distinct IUPAC names and unique InChIKeys; no quantitative spectral or crystallographic data publicly available for direct comparison |
| Conditions | Nomenclature and registry data from ChemNet and ChemSrc cross-referenced databases |
Why This Matters
Regulatory submissions and pharmacopoeial monographs require precise compound identity; procurement of the incorrect registry variant can invalidate a drug master file or cause batch rejection.
